molecular formula C23H20ClN3O2S2 B6515043 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 899547-27-4

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide

Cat. No.: B6515043
CAS No.: 899547-27-4
M. Wt: 470.0 g/mol
InChI Key: PMXXLAQTJQSDCI-UHFFFAOYSA-N
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Description

The compound “2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide” features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 2-chlorobenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3-ethylphenyl group. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (ethylphenyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-2-15-6-5-8-17(12-15)25-20(28)14-31-23-26-19-10-11-30-21(19)22(29)27(23)13-16-7-3-4-9-18(16)24/h3-12H,2,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXXLAQTJQSDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

  • Compound 687563-28-6 (): Features a thieno[3,2-d]pyrimidin-4-one core with a 4-chlorophenyl group at position 3 and a 2-(trifluoromethyl)phenylacetamide at position 2.
  • N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide (10a) (): Incorporates a benzothieno-triazolo-pyrimidine core, which introduces additional ring strain and hydrogen-bonding sites. The phenylacetamide substituent lacks the ethyl group, reducing steric hindrance and altering binding interactions .

Chromeno[2,3-d]pyrimidine Derivatives

  • 866350-09-6 (): Replaces the thiophene ring with a chromene moiety fused to pyrimidine. The 4-methoxyphenyl and 3-chlorophenyl groups modulate electronic properties differently, with methoxy providing electron-donating effects that contrast with the target compound’s chloro and ethyl groups .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (1H-NMR)
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-chlorophenylmethyl, 3-ethylphenyl N/A N/A N/A
10a () Benzothieno-triazolo-pyrimidine Phenyl N/A 68–74 N/A
5.6 () Dihydropyrimidin 2,3-Dichlorophenyl 230–232 80 δ 12.50 (NH), 10.10 (NHCO), 4.12 (SCH2)
687563-28-6 () Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl, 2-(trifluoromethyl) N/A N/A N/A
  • Chlorophenyl vs. Trifluoromethylphenyl : The 2-chlorophenyl group in the target compound offers moderate electron-withdrawing effects, while the trifluoromethyl group in 687563-28-6 provides stronger electronegativity and metabolic resistance .
  • Ethylphenyl vs.

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